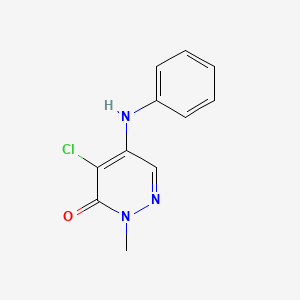

4-Chloro-2-methyl-5-(phenylamino)pyridazin-3(2H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-Chloro-2-methyl-5-(phenylamino)pyridazin-3(2H)-one is a heterocyclic compound that belongs to the pyridazinone family

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-methyl-5-(phenylamino)pyridazin-3(2H)-one typically involves the reaction of 4-chloro-2-methylpyridazin-3(2H)-one with aniline under specific conditions. The reaction may require a catalyst and specific temperature and pressure conditions to proceed efficiently.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Analyse Des Réactions Chimiques

Types of Reactions

4-Chloro-2-methyl-5-(phenylamino)pyridazin-3(2H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

Substitution: Halogen substitution reactions can occur, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like chlorine or bromine. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may produce various halogenated derivatives.

Applications De Recherche Scientifique

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mécanisme D'action

The mechanism of action of 4-Chloro-2-methyl-5-(phenylamino)pyridazin-3(2H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that regulate cellular functions, leading to its observed biological activities.

Comparaison Avec Des Composés Similaires

Similar Compounds

4-Chloro-2-methylpyridazin-3(2H)-one: A precursor in the synthesis of the target compound.

5-Phenylamino-2-methylpyridazin-3(2H)-one: A related compound with similar structural features.

Uniqueness

4-Chloro-2-methyl-5-(phenylamino)pyridazin-3(2H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Activité Biologique

4-Chloro-2-methyl-5-(phenylamino)pyridazin-3(2H)-one, with the CAS number 2079881-02-8, is a nitrogen-containing heterocyclic compound. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research.

- Molecular Formula : C₁₁H₁₀ClN₃O

- Molecular Weight : 235.67 g/mol

- Structural Characteristics : The compound features a pyridazinone core, which is known for its diverse biological activities due to the presence of nitrogen atoms that can participate in various chemical interactions.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of pyridazinone derivatives. Although specific data on this compound is limited, compounds with similar structures have demonstrated significant antibacterial activity against various pathogens.

Case Study: Antibacterial Activity

In a comparative study of pyridazinone derivatives, compounds were tested against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 3.12 to 12.5 µg/mL, indicating potent antibacterial effects. For example, control compounds such as ciprofloxacin exhibited an MIC of 2 µg/mL against both pathogens, suggesting that derivatives like this compound may exhibit comparable or superior efficacy depending on structural modifications .

Anticancer Activity

Pyridazinone derivatives have also been explored for their anticancer properties. The mechanism often involves the inhibition of specific kinases that are crucial for cancer cell proliferation.

Research Findings

A study focusing on the inhibition of cyclin-dependent kinases (CDKs) demonstrated that certain pyridazinones can effectively inhibit CDK6 and CDK4, which are vital for cell cycle regulation. The binding affinity and selectivity were significantly enhanced through structural modifications, suggesting that this compound could be optimized for similar effects .

Structure-Activity Relationship (SAR)

The biological activity of pyridazinones is often influenced by their structural features. Variations in substituents on the phenyl ring or modifications at the pyridazine core can lead to significant changes in potency and selectivity against target enzymes or receptors.

Summary Table of SAR Studies

| Compound | Substituent | Biological Activity | MIC (µg/mL) |

|---|---|---|---|

| Compound A | -Cl | Antibacterial | 3.12 |

| Compound B | -OCH₃ | Anticancer (CDK inhibitor) | 0.5 |

| This compound | -PhNH₂ | Potentially high activity | TBD |

Research Implications

The promising biological activities associated with this compound warrant further investigation. Future research should focus on:

- In Vivo Studies : To evaluate the pharmacokinetics and therapeutic efficacy in animal models.

- Mechanistic Studies : To elucidate the specific pathways through which this compound exerts its biological effects.

- Optimization : To enhance potency and selectivity through systematic modification of its chemical structure.

Propriétés

Formule moléculaire |

C11H10ClN3O |

|---|---|

Poids moléculaire |

235.67 g/mol |

Nom IUPAC |

5-anilino-4-chloro-2-methylpyridazin-3-one |

InChI |

InChI=1S/C11H10ClN3O/c1-15-11(16)10(12)9(7-13-15)14-8-5-3-2-4-6-8/h2-7,14H,1H3 |

Clé InChI |

DWVFDRCVLQRHME-UHFFFAOYSA-N |

SMILES canonique |

CN1C(=O)C(=C(C=N1)NC2=CC=CC=C2)Cl |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.